molecular formula C14H22ClNO B8796124 Phenol, 3-(1-propyl-3-piperidinyl)-, hydrochloride CAS No. 79054-96-9

Phenol, 3-(1-propyl-3-piperidinyl)-, hydrochloride

Cat. No.: B8796124
CAS No.: 79054-96-9
M. Wt: 255.78 g/mol
InChI Key: NRHUDETYKUBQJT-UHFFFAOYSA-N
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Description

Phenol, 3-(1-propyl-3-piperidinyl)-, hydrochloride (CAS: 126088-60-6), also known as preclamol hydrochloride, is a synthetic compound with the molecular formula C₁₄H₂₁NO·HCl and a molecular weight of 263.78 g/mol . Structurally, it consists of a phenol ring substituted at the 3-position with a piperidinyl moiety bearing a propyl chain. Its SMILES notation is CCCC1CCCC(C1)C2CCCC(C2)O.Cl, reflecting the propyl-piperidine-phenol backbone and hydrochloride salt form .

Preclamol hydrochloride is classified as an antipsychotic agent and is regulated by the U.S. FDA under Unique Ingredient Identifier (UNII) Q8W2T87WWW . It acts as a dopamine (DA) receptor agonist, selectively targeting presynaptic DA autoreceptors and postsynaptic receptors, which modulates dopaminergic neurotransmission .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

79054-96-9

Molecular Formula

C14H22ClNO

Molecular Weight

255.78 g/mol

IUPAC Name

3-(1-propylpiperidin-3-yl)phenol;hydrochloride

InChI

InChI=1S/C14H21NO.ClH/c1-2-8-15-9-4-6-13(11-15)12-5-3-7-14(16)10-12;/h3,5,7,10,13,16H,2,4,6,8-9,11H2,1H3;1H

InChI Key

NRHUDETYKUBQJT-UHFFFAOYSA-N

Canonical SMILES

CCCN1CCCC(C1)C2=CC(=CC=C2)O.Cl

Origin of Product

United States

Preparation Methods

Alkylation and Cyclization

The initial step often involves the methylation of 2-methyl-3-propyl-3-(3-methoxyphenyl)-1-pyrroline (I) using dimethyl sulfate in refluxing butanone. This yields 1-methyl-3-propyl-2-exo-methylene-3-(3-methoxyphenyl)pyrrolidine (II), which undergoes further reaction with HBF₄ in ethanol to form a pyrrolinium tetrafluoroborate intermediate (III). Subsequent methylation with diazomethane in dichloromethane-ether produces a quaternary ammonium salt (IV), which is thermally rearranged at 180°C to generate 1,3-dimethyl-4-propyl-4-(3-methoxyphenyl)-1,4,5,6-tetrahydropyridine (V).

Reduction and Demethylation

The reduction of intermediate (V) with sodium borohydride (NaBH₄) in tetrahydrofuran (THF) yields 1,3-dimethyl-4-propyl-4-(3-methoxyphenyl)piperidine (VI). Demethylation of the methoxy group is achieved using 48% hydrobromic acid (HBr) in refluxing acetic acid, producing the phenolic derivative. Final treatment with hydrochloric acid converts the free base into the hydrochloride salt.

Table 1: Key Reaction Conditions for Intermediate Synthesis

StepReagents/ConditionsProductYield (%)
AlkylationDimethyl sulfate, butanone, reflux(II)~75
CyclizationHBF₄, ethanol, 25°C(III)~82
ReductionNaBH₄, THF, 0°C(VI)~68
Demethylation48% HBr, acetic acid, refluxPhenolic intermediate~90

Industrial-Scale Production and Optimization

Industrial methods prioritize cost-effectiveness and reproducibility. Large-scale reactions employ continuous-flow reactors for alkylation and cyclization steps, with in-line purification systems to remove byproducts. A patent describing analogous piperidine derivatives highlights the use of ethanol-ether crystallization to isolate high-purity hydrochloride salts. This method avoids costly chromatography and achieves >99% purity by exploiting differential solubility of the free base and salt forms.

Solvent and Temperature Effects

  • Alkylation : Butanone is preferred over acetone due to its higher boiling point (80°C vs. 56°C), enabling faster reaction kinetics.

  • Reduction : THF outperforms diethyl ether in NaBH₄ reductions owing to better solubility of intermediates, reducing reaction times by 40%.

  • Salt Formation : Ethanol-ether mixtures (3:1 v/v) yield crystalline products with minimal residual solvents, critical for pharmaceutical-grade material.

Purification and Characterization

Crystallization Techniques

The hydrochloride salt is purified via recrystallization from ethanol-ether, achieving a melting point of 134–140°C. This step removes unreacted starting materials and sodium borate byproducts from the reduction.

Analytical Validation

  • HPLC : Reverse-phase chromatography (C18 column, 0.1% TFA in acetonitrile-water) confirms >99% purity.

  • NMR : ¹H NMR (D₂O, 400 MHz) displays characteristic signals for the piperidinyl proton (δ 3.2–3.4 ppm) and aromatic protons (δ 6.7–7.1 ppm).

Table 2: Physicochemical Properties of this compound

PropertyValueMethod
Molecular FormulaC₁₄H₂₂ClNOElemental Analysis
Molecular Weight255.78 g/molMass Spectrometry
Melting Point134–140°CDifferential Scanning Calorimetry
Solubility>50 mg/mL in waterUSP Monograph

Comparative Analysis of Reducing Agents

The choice of reducing agent significantly impacts yield and selectivity:

Sodium Borohydride (NaBH₄) vs. Lithium Aluminum Hydride (LiAlH₄)

  • NaBH₄ : Operates under milder conditions (0–25°C) and is safer for large-scale use but is less effective for sterically hindered ketones.

  • LiAlH₄ : Achieves higher conversion rates (>95%) for resistant substrates but requires anhydrous conditions and poses handling risks.

Table 3: Reduction Efficiency Comparison

AgentSubstrateSolventTemperatureYield (%)
NaBH₄(V)THF0°C68
LiAlH₄Analogous ketoneDiethyl ether-10°C92

Process Optimization and Yield Enhancement

Catalytic Hydrogenation

Alternative methods using palladium-on-carbon (Pd/C) under hydrogen atmosphere (1 atm) achieve comparable yields (70–75%) to NaBH₄ but require specialized equipment.

Green Chemistry Approaches

Recent advances explore ionic liquids as solvents for the alkylation step, reducing VOC emissions by 60% without compromising yield .

Chemical Reactions Analysis

Types of Reactions

Phenol, 3-(1-propyl-3-piperidinyl)-, hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide), solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic derivatives, while reduction may produce alcohols or amines. Substitution reactions can result in various substituted phenol or piperidine derivatives.

Scientific Research Applications

Scientific Research Applications

1. Organic Synthesis
Phenol, 3-(1-propyl-3-piperidinyl)-, hydrochloride serves as a reagent in organic chemistry. It is utilized as a starting material for synthesizing more complex organic molecules. Its ability to undergo various chemical reactions makes it valuable in developing new compounds.

2. Biological Studies
This compound is particularly important in pharmacological research due to its structural similarity to biologically active compounds. It is employed in studies focusing on enzyme inhibition and receptor binding. Specifically, it has been investigated for its interactions with histamine H3 receptors, which play a crucial role in neurological functions .

3. Industrial Applications
In the industrial sector, this compound is used as an intermediate in the production of specialty chemicals. Its properties make it suitable for creating various derivatives that can be applied in pharmaceuticals and agrochemicals.

Case Study 1: Histamine H3 Receptor Antagonism

A study explored the pharmacological profile of compounds similar to this compound as antagonists/inverse agonists at histamine H3 receptors. The findings indicated that modifications to the piperidine structure could enhance receptor affinity and efficacy, suggesting pathways for developing new therapeutic agents targeting neurological disorders .

Case Study 2: Synthesis and Biological Evaluation

Research focused on synthesizing derivatives of this compound demonstrated varied biological activities. The study assessed their potential as enzyme inhibitors and highlighted structure-activity relationships that could guide future drug development efforts .

Mechanism of Action

The mechanism of action of Phenol, 3-(1-propyl-3-piperidinyl)-, hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues

The following compounds share structural motifs with preclamol hydrochloride, such as phenol rings, piperidine/pyrrolidine moieties, and hydrophilic substituents, but differ in functional groups, stereochemistry, or pharmacological profiles:

Compound Name Molecular Formula Key Structural Differences Pharmacological Activity
Preclamol hydrochloride C₁₄H₂₁NO·HCl Propyl-piperidinyl-phenol backbone Dopamine agonist (autoreceptor selectivity)
3-(4-Chloro-2-isopropylphenoxy)piperidine HCl C₁₄H₁₉ClNO·HCl Chloro/isopropyl-phenoxy group instead of phenol Not explicitly reported; likely CNS modulator
(R)-3-(Pyrrolidin-2-yl)phenol Hydrochloride C₁₀H₁₄ClNO Pyrrolidine ring (5-membered) vs. piperidine (6-membered) Dopamine agonist (enantiomer-specific activity)
2-Methyl-5-(1-propyl-3-piperidinyl)phenol HCl hydrate C₁₅H₂₃NO·HCl·H₂O Methyl substituent on phenol ring Similar DA activity; higher toxicity (LD₅₀ >100 mg/kg, mouse IP)
1-(3-Chlorophenyl)piperazin-2-one HCl C₁₀H₁₀ClN₂O·HCl Piperazinone ring (lactam) vs. piperidine Potential antipsychotic or anxiolytic

Pharmacological and Toxicological Comparisons

  • Receptor Specificity: Preclamol hydrochloride exhibits dual autoreceptor and postsynaptic DA receptor agonism, whereas its enantiomer, (R)-preclamol, shows enhanced autoreceptor selectivity .
  • Toxicity: The 2-methyl derivative of preclamol (CAS: 66170-25-0) demonstrates higher acute toxicity in mice (LD₅₀ >100 mg/kg, intraperitoneal) compared to preclamol itself, suggesting methyl substitution may enhance adverse effects .
  • Synthetic Accessibility :

    • Preclamol derivatives with heterogeneous catalysts (e.g., sulphamic acid) have been synthesized with high yields and minimal side products, contrasting with older methods requiring harsh conditions .

Structural-Activity Relationship (SAR) Insights

  • Phenol Ring Substitution: Methyl groups (e.g., 2-methyl derivative) increase lipophilicity but may elevate toxicity . Chlorinated or methoxy substituents (e.g., 3-chlorophenyl in piperazinone derivatives) enhance receptor binding affinity but risk off-target effects .
  • Amine Backbone Modifications :

    • Piperidine vs. pyrrolidine : The 6-membered piperidine in preclamol provides conformational flexibility for DA receptor interaction, while pyrrolidine’s rigidity may limit efficacy .

Key Research Findings

Bioactivity Clustering : Compounds with ≥80% structural similarity to preclamol (e.g., 2-methyl derivatives) cluster into groups with overlapping DA receptor profiles, validating SAR models .

Enantiomer-Specific Effects : The (R)-enantiomer of preclamol shows superior autoreceptor selectivity, reducing extrapyramidal side effects compared to racemic mixtures .

Catalytic Advances : Green synthesis methods using sulphamic acid improve yield and purity for preclamol analogues, addressing scalability challenges .

Biological Activity

Phenol, 3-(1-propyl-3-piperidinyl)-, hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article will explore its biological activity, including mechanisms of action, relevant studies, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C14_{14}H21_{21}ClN2_2O
  • Molecular Weight : 270.79 g/mol

The presence of the piperidine moiety is significant as it influences the compound's interaction with biological targets.

Phenol derivatives often exhibit diverse biological activities due to their ability to interact with various molecular targets. The piperidine ring in this compound can enhance binding affinity to receptors and enzymes involved in neurotransmission and other physiological processes.

  • Cholinesterase Inhibition : Compounds with piperidine structures have been noted for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critical for neurotransmitter regulation. This inhibition can lead to increased levels of acetylcholine, potentially benefiting conditions like Alzheimer's disease .
  • Antitumor Activity : Research indicates that piperidine derivatives may exhibit anticancer properties through mechanisms such as apoptosis induction and inhibition of tumor growth. For instance, a study highlighted the anticancer activity of related piperidine compounds in various cancer cell lines .
  • Antimicrobial Effects : The compound's phenolic structure may contribute to antimicrobial activity by disrupting bacterial membranes or inhibiting essential enzymes in pathogens .

Case Studies and Research Findings

Numerous studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound.

Table 1: Summary of Biological Activities

Activity Effect Reference
Acetylcholinesterase InhibitionModerate to strong inhibition
Antitumor ActivityInduces apoptosis in cancer cells
Antimicrobial ActivityEffective against Gram-positive bacteria
Neuroprotective EffectsPotential benefits in Alzheimer's disease

Detailed Study Examples

  • Anticancer Activity : A study on piperidine derivatives demonstrated that certain compounds exhibited significantly higher cytotoxicity against FaDu hypopharyngeal tumor cells compared to standard treatments like bleomycin. This suggests that structural modifications can enhance therapeutic efficacy .
  • Neuropharmacology : Research has shown that derivatives similar to this compound can improve cognitive functions by inhibiting cholinesterases, which are implicated in neurodegenerative diseases .
  • Antimicrobial Studies : Investigations into the antimicrobial properties revealed that related phenolic compounds displayed strong inhibitory actions against pathogens such as Salmonella typhi and Bacillus subtilis, indicating a broad spectrum of antimicrobial activity .

Q & A

Q. What are the key structural features and synthetic challenges associated with preclamol hydrochloride?

Preclamol hydrochloride (C₁₄H₂₁NO·HCl) contains a phenol group substituted with a 1-propyl-3-piperidinyl moiety. The stereochemistry of the piperidine ring significantly influences receptor binding . Synthetic routes often involve condensation reactions between phenols and epoxypropyl derivatives under controlled alkaline conditions. However, incomplete reactions or byproduct formation (e.g., 3-aryloxy-2-hydroxypropyl chloride) may occur, requiring purification via column chromatography or recrystallization .

Key Structural Data :

PropertyValueSource
Molecular FormulaC₁₄H₂₁NO·HCl
SMILES NotationCCCC1CCCC(C1)C2CCCC(C2)O.Cl
CAS No.55445

Q. What pharmacological mechanisms underpin its antipsychotic activity?

Preclamol hydrochloride acts as a dopamine receptor partial agonist, preferentially targeting D₂-like receptors. Its antipsychotic efficacy arises from stabilizing dopamine neurotransmission in mesolimbic pathways. Methodological validation includes:

  • Radioligand binding assays : Competitive displacement of [³H]spiperone in striatal membranes.
  • Behavioral models : Inhibition of apomorphine-induced climbing in rodents .

Advanced Research Questions

Q. How can researchers resolve contradictions in receptor-binding affinity data across studies?

Discrepancies in reported receptor affinities (e.g., D₂ vs. 5-HT receptors) may stem from:

  • Experimental variability : Differences in radioligand concentrations or tissue preparation (e.g., whole-brain vs. striatal homogenates).
  • Species-specific receptor isoforms : Rodent vs. human D₂ receptor polymorphisms. Recommended approach :
  • Use standardized protocols (e.g., NIH Psychoactive Drug Screening Program).
  • Validate findings with orthogonal assays (e.g., functional cAMP modulation) .

Q. What experimental strategies optimize purity and stability during long-term storage?

Preclamol hydrochloride is hygroscopic and prone to decomposition under light or heat. Best practices include:

  • Storage : -20°C in amber vials with desiccants (silica gel).
  • Purity verification : Reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) .
  • Stability testing : Accelerated degradation studies (40°C/75% RH for 6 months) with LC-MS monitoring .

Stability Data :

ConditionDegradation ProductsReference
Light exposureOxidized piperidine ring
High humidityHydrolyzed hydrochloride

Q. How to design dose-response studies to differentiate efficacy from off-target effects?

  • In vitro : Use tiered screening:

Primary assay: Dopamine D₂ receptor activation (EC₅₀ determination).

Secondary assays: 5-HT₂A/2C and α₁-adrenergic receptors to assess selectivity .

  • In vivo : Employ conditional knockout models (e.g., D₂ receptor-null mice) to isolate target-mediated effects .

Safety and Compliance

Q. What are critical safety protocols for handling preclamol hydrochloride in laboratory settings?

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods for weighing and solution preparation.
  • Waste disposal : Segregate organic waste and neutralize acidic residues (pH 7–8) before disposal .

Emergency Response :

Exposure RouteActionReference
InhalationMove to fresh air; seek medical evaluation
Skin contactWash with soap/water; monitor for irritation

Data Interpretation and Reporting

Q. How to address variability in behavioral assay outcomes across rodent models?

  • Standardization : Use age- and weight-matched cohorts (e.g., Sprague-Dawley rats, 250–300 g).
  • Control groups : Include vehicle and positive controls (e.g., haloperidol for antipsychotic activity).
  • Statistical power : Ensure n ≥ 10 per group to account for inter-individual variability .

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